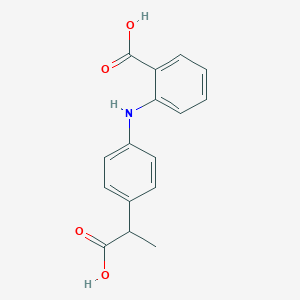

3'-二甲氨基苯乙酮

描述

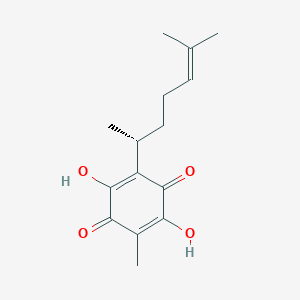

3'-Dimethylaminoacetophenone is a chemical compound that is related to various research areas, including the synthesis of heterocyclic systems and the analysis of biological fluids. Although the provided papers do not directly discuss 3'-Dimethylaminoacetophenone, they do mention compounds with similar structural motifs or functionalities, which can be informative for understanding the broader context of this compound's chemistry.

Synthesis Analysis

The synthesis of compounds related to 3'-Dimethylaminoacetophenone involves several steps and can lead to a variety of heterocyclic systems. For instance, the synthesis of 3-(dichloroacetyl)chromone from a related dimethylamino compound is described, which is a precursor for the formation of annulated α-(formyl)pyridines . Another related compound, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, was prepared from N-acetylglycine and used as a versatile reagent in the synthesis of various heterocyclic systems . These syntheses involve reactions with N-nucleophiles and C-nucleophiles, leading to the formation of substituted pyranones and fused pyranones.

Molecular Structure Analysis

The molecular structure of compounds similar to 3'-Dimethylaminoacetophenone has been established through various methods, including X-ray analysis. For example, the orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was determined using this technique . This kind of structural analysis is crucial for understanding the reactivity and potential applications of these compounds in further chemical synthesis.

Chemical Reactions Analysis

The chemical reactions involving dimethylaminoacetophenone derivatives are diverse and lead to the formation of a wide range of heterocyclic compounds. For instance, the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone yields diverse fused pyridines . Similarly, the use of dimethylaminoacetophenone derivatives in reactions with heterocyclic amines can lead to the formation of either methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinones, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Dimethylaminoacetophenone derivatives are important for their application in various fields, including medicinal chemistry and materials science. For example, the spectrophotometric assay for 2-dimethylamino-3',4'-dihydroxyacetophenone hydrochloride in biological fluids relies on the compound's stability in borate buffer and its ultraviolet absorption properties . These properties are also relevant for the compound's excretion and metabolism in biological systems.

科学研究应用

生物流体中的分光光度法测定

3'-二甲氨基苯乙酮在生物流体分析中的应用值得注意。Bryan 和 Takahashi(1968 年)的一项研究描述了一种在各种生物样品(包括全血、血浆和尿液)中测定这种化合物的方法。该方法包括在缓冲液中稳定化合物和色谱,然后进行分光光度法测定。它对于其在癌症患者尿液分析和 大鼠肝脏代谢研究中的应用非常重要。

药理学研究工具

在药理学研究中,3'-二甲氨基苯乙酮衍生物已被确定为潜在的药物先导物。Croston 等人(2002 年)发现了一种尿激酶 II 型受体的非肽激动剂,由于其选择性和药物样特性,它可以成为药理学研究中的有价值的工具和潜在的候选药物。 (Croston 等人,2002 年)

神经化学研究

该化合物已用于神经化学研究,特别是在研究乙酰胆碱合成中。Hebb 等人(1964 年)对衍生物半胆碱-3 对大鼠尾状核乙酰胆碱含量的影响进行了研究。这项研究有助于了解大脑中的生化过程。 (Hebb 等人,1964 年)

抗抑郁药剂开发

Clark 等人(1979 年)探索了 3'-二甲氨基苯乙酮的衍生物作为潜在的抗抑郁药。这项研究包括合成类似物并在抑郁症动物模型中评估它们,突出了该化合物在精神药物开发中的重要性。 (Clark 等人,1979 年)

光化学研究

还对 3'-二甲氨基苯乙酮的荧光性质进行了研究。松下和疋田(1998 年)研究了其与 α-环糊精激发复合物的荧光性质,为光化学和分子相互作用的研究做出了贡献。 (松下和疋田,1998 年)

属性

IUPAC Name |

1-[3-(dimethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEMJVGXLJXCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334091 | |

| Record name | 3'-Dimethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Dimethylaminoacetophenone | |

CAS RN |

18992-80-8 | |

| Record name | 3'-Dimethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)